N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an aldehyde or ketone to form a hydrazone.
Sulfonamide formation: The hydrazone is then reacted with a sulfonyl chloride to form the sulfonamide group.
Final coupling: The final step involves coupling the dichlorophenyl group with the previously formed intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydrazones, such as:
Uniqueness
The uniqueness of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C29H25Cl2N3O4S |
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Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H25Cl2N3O4S/c1-21-7-9-23(10-8-21)20-38-25-14-11-22(12-15-25)18-32-33-29(35)19-34(24-13-16-27(30)28(31)17-24)39(36,37)26-5-3-2-4-6-26/h2-18H,19-20H2,1H3,(H,33,35)/b32-18+ |
InChI Key |
YYFNSLGZEWZKNC-KCSSXMTESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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